![molecular formula C22H30N4O2S B6123096 6,7-dimethoxy-2-[1-[(2-methylsulfanylpyrimidin-5-yl)methyl]piperidin-3-yl]-3,4-dihydro-1H-isoquinoline](/img/structure/B6123096.png)
6,7-dimethoxy-2-[1-[(2-methylsulfanylpyrimidin-5-yl)methyl]piperidin-3-yl]-3,4-dihydro-1H-isoquinoline
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Overview
Description
6,7-Dimethoxy-2-[1-[(2-methylsulfanylpyrimidin-5-yl)methyl]piperidin-3-yl]-3,4-dihydro-1H-isoquinoline is a complex organic compound with potential applications in medicinal chemistry. It is characterized by its unique structure, which includes a dihydroisoquinoline core, a piperidine ring, and a pyrimidine moiety. This compound has garnered interest due to its potential biological activities and its role as a ligand for specific receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-2-[1-[(2-methylsulfanylpyrimidin-5-yl)methyl]piperidin-3-yl]-3,4-dihydro-1H-isoquinoline involves multiple steps, starting from readily available precursors. One common method involves the reaction of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with a piperidine derivative under specific conditions to form the desired product. The reaction typically requires the use of a base, such as sodium hydride, and an appropriate solvent, like dimethylformamide, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification process may involve techniques such as recrystallization or chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-2-[1-[(2-methylsulfanylpyrimidin-5-yl)methyl]piperidin-3-yl]-3,4-dihydro-1H-isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrimidine moieties, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
6,7-Dimethoxy-2-[1-[(2-methylsulfanylpyrimidin-5-yl)methyl]piperidin-3-yl]-3,4-dihydro-1H-isoquinoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a ligand for sigma-2 receptors, which are involved in various physiological and pathological processes.
Biological Research: The compound’s interactions with specific receptors make it a valuable tool for studying receptor-ligand interactions and signal transduction pathways.
Pharmacology: Its potential analgesic and anti-inflammatory properties are of interest for developing new pain therapeutics.
Chemical Biology: The compound can be used as a probe to investigate the role of sigma-2 receptors in cellular processes.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-2-[1-[(2-methylsulfanylpyrimidin-5-yl)methyl]piperidin-3-yl]-3,4-dihydro-1H-isoquinoline involves its binding to sigma-2 receptors. These receptors are transmembrane proteins involved in intracellular calcium regulation and cholesterol homeostasis . Upon binding, the compound modulates receptor activity, leading to downstream effects such as analgesia and anti-inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (CM398): A highly selective sigma-2 receptor ligand with similar pharmacological properties.
4-Hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides: Compounds with notable analgesic properties and structural similarities.
Uniqueness
6,7-Dimethoxy-2-[1-[(2-methylsulfanylpyrimidin-5-yl)methyl]piperidin-3-yl]-3,4-dihydro-1H-isoquinoline is unique due to its specific structural features, which confer high selectivity for sigma-2 receptors. This selectivity makes it a valuable tool for studying the physiological roles of these receptors and developing targeted therapeutics.
Properties
IUPAC Name |
6,7-dimethoxy-2-[1-[(2-methylsulfanylpyrimidin-5-yl)methyl]piperidin-3-yl]-3,4-dihydro-1H-isoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2S/c1-27-20-9-17-6-8-26(14-18(17)10-21(20)28-2)19-5-4-7-25(15-19)13-16-11-23-22(29-3)24-12-16/h9-12,19H,4-8,13-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSENECGEDFANDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C3CCCN(C3)CC4=CN=C(N=C4)SC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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